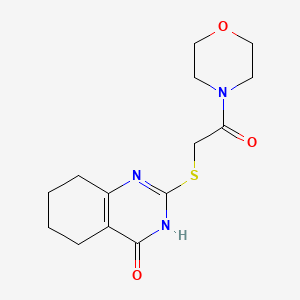

2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c18-12(17-5-7-20-8-6-17)9-21-14-15-11-4-2-1-3-10(11)13(19)16-14/h1-9H2,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRMNGJAPFQFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Thioether Formation:

Morpholinoethanone Introduction: The final step involves the reaction of the thioether intermediate with morpholine and an appropriate acylating agent, such as acetic anhydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.

Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The thioether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinazolinone derivatives, while substitution reactions can produce a variety of thioether derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Quinazoline derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth. Studies involving similar compounds have demonstrated antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . The specific mechanisms of action for 2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone remain to be fully elucidated but may involve modulation of signaling pathways critical for cell proliferation.

- Antimicrobial Properties : The presence of the thiol group in the compound suggests potential antimicrobial activity. Compounds with similar structural features have been evaluated for their effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This indicates that the compound could be explored further for its antibacterial properties.

- Neuroprotective Effects : Some quinazoline derivatives have been investigated for their neuroprotective effects. Given the structural similarities with known neuroprotective agents, this compound may also exhibit beneficial effects in neurodegenerative diseases.

Pharmacological Studies

Recent pharmacological studies have highlighted the diverse biological activities associated with quinazoline derivatives:

- Anticonvulsant Activity : Certain derivatives have shown efficacy in models of epilepsy, suggesting that this compound could be investigated for similar properties.

- Antioxidant Activity : The antioxidant potential of quinazoline compounds has been documented, which may contribute to their protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities of Related Quinazoline Derivatives

| Compound | Activity Type | Cell Lines Tested | Results |

|---|---|---|---|

| Compound A | Anticancer | HeLa, HT-29 | Significant growth inhibition observed |

| Compound B | Antimicrobial | Mycobacterium smegmatis | MIC of 6.25 µg/mL |

| Compound C | Anticonvulsant | Animal models | Reduced seizure frequency |

Mechanism of Action

The mechanism of action of 2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and receptors, modulating their activity. The thioether and morpholinoethanone groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with two key analogues:

2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone (C₁₃H₁₇N₃O₂S, "MORPHOLIN")

Triazole-containing quinazolinone derivatives

Comparative Analysis

Key Differences and Implications

- Substituent Effects : The hydroxyl group in the target compound could improve solubility and hydrogen-bonding interactions, whereas methyl groups in MORPHOLIN might favor lipophilic interactions .

- Pharmacological Potential: While triazole-quinazolinones are well-documented for broad bioactivity, the thioether-morpholino combination in the target compound remains underexplored but theoretically promising for kinase or protease inhibition .

Analytical and Crystallographic Insights

The absence of crystallographic data for the target compound contrasts with MORPHOLIN, which was resolved using Rietveld refinement (Rp = 1.625, Rwp = 2.11) and X-ray powder diffraction (RES = 1.34 Å) . This highlights a gap in structural characterization for the tetrahydroquinazolinone analogue, necessitating future studies using similar methodologies.

Research Findings and Gaps

- Structural Data : The target compound lacks resolved crystallographic parameters, unlike MORPHOLIN .

- Biological Studies: No direct activity data are available; inferences are drawn from quinazolinone derivatives .

- Synthetic Routes: Modular approaches for triazole-quinazolinones could inspire optimized synthesis for the target compound.

Biological Activity

2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinazoline moiety linked to a morpholinoethanone group via a thioether bond. The presence of the hydroxyl group and the thiol functionality are believed to contribute to its reactivity and biological profile.

Biological Activities

Research indicates that compounds containing quinazoline derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Quinazoline derivatives have shown efficacy against various bacterial strains. For example, derivatives of 8-hydroxyquinoline have demonstrated potent activity against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard drugs .

- Antiviral Properties : Some studies suggest that quinazoline-based compounds may possess antiviral properties. For instance, modifications on the quinazoline nucleus have been linked to enhanced antiviral activity against H5N1 and other viral strains .

- Anticancer Activity : Quinazoline derivatives have also been explored for their anticancer potential. Certain compounds have shown selective cytotoxicity towards cancer cell lines with IC50 values indicating significant potency compared to established chemotherapeutic agents like cisplatin .

Synthesis

The synthesis of this compound typically involves the reaction of a thiol derivative with morpholinoacetyl chloride under controlled conditions. Monitoring techniques such as NMR and IR spectroscopy are utilized to confirm product formation.

Case Studies

A recent study evaluated the biological activity of several quinazoline derivatives, including variations on the tetrahydroquinazoline structure. The findings indicated:

- Inhibition Assays : Compounds were tested for their ability to inhibit bacterial growth. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

- Cytotoxicity Tests : In vitro assays on cancer cell lines revealed that some derivatives exhibited significantly lower IC50 values than traditional chemotherapeutics, suggesting a promising avenue for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activity of selected quinazoline derivatives compared to this compound:

Q & A

Q. What are the optimal synthetic routes for preparing 2-((4-Hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-1-morpholinoethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a brominated ketone precursor (e.g., 2-bromo-1-aryl-ethanone) with morpholine to form the morpholinoethanone core. The thioether linkage is introduced by reacting the quinazolinone thiol derivative with the morpholinoethanone intermediate under reflux conditions in ethanol or THF. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 medium enhance yield (70–80°C, 1–12 hours). Purification involves silica gel chromatography (cyclohexane/EtOAc mixtures) or recrystallization in methanol/water .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core synthesis | 2-bromo-1-aryl-ethanone + morpholine, THF, reflux | 63–73% | |

| Thioether formation | Quinazolinone thiol + intermediate, ethanol, 12 h reflux | 26–89% |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- IR Spectroscopy : Identifies thioether (C–S stretch ~650 cm⁻¹), morpholine (C–O–C ~1100 cm⁻¹), and quinazolinone (N–H ~3200 cm⁻¹) groups.

- ¹H/¹³C NMR : Key signals include morpholine protons (δ 3.5–3.7 ppm), quinazolinone aromatic protons (δ 7.0–8.5 ppm), and hydroxy group (δ 5.5–6.0 ppm).

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings, critical for conformational analysis .

Q. What preliminary assays are recommended for evaluating its bioactivity?

- Methodological Answer :

- In vitro screening : Use enzyme inhibition assays (e.g., kinase or dehydrogenase targets) at 10–100 µM concentrations.

- Antimicrobial testing : Follow CLSI guidelines with MIC determinations against Gram-positive/negative strains.

- Antioxidant activity : DPPH/ABTS radical scavenging assays, correlating with phenolic content if present .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetics and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PHGDH or kinases). Focus on the thioether and morpholine moieties as hydrogen bond acceptors.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism. The morpholine group may enhance solubility but reduce blood-brain barrier penetration .

Q. What experimental designs address contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays with stricter controls (e.g., solvent-matched blanks) to rule out false positives.

- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods.

- Structural analogs : Synthesize derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophoric contributions .

Q. How to assess environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Degradation studies : Use HPLC-MS to track abiotic hydrolysis (pH 7–9) and photolysis (UV light, 254 nm). The tetrahydroquinazolinyl group may resist degradation, requiring advanced oxidation processes.

- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition. Link results to molecular descriptors (e.g., logKow) .

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 µM to identify off-target effects.

- Structure-activity relationship (SAR) : Modify the hydroxy-tetrahydroquinazolinyl group to bulky substituents (e.g., methyl or chloro) and compare IC₅₀ values.

- Crystallography : Co-crystallize with target kinases to identify binding pocket interactions .

Methodological Notes

- Synthesis Contradictions : Yields vary significantly (26–89%) depending on substituents; electron-withdrawing groups on the aryl ring improve stability .

- Data Interpretation : Correlate bioactivity with redox properties (e.g., thioether’s radical scavenging potential) to avoid overinterpreting assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.